N-Ethyl-5-fluoro-2-methylbenzene-1-sulfonamide

Description

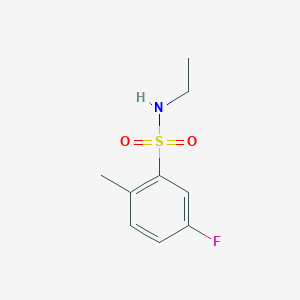

N-Ethyl-5-fluoro-2-methylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a sulfonamide group at position 1, a methyl group at position 2, and a fluorine atom at position 5. The sulfonamide nitrogen is further substituted with an ethyl group. The ethyl group enhances lipophilicity, while the fluorine and methyl substituents modulate electronic and steric properties, influencing reactivity and binding interactions.

Properties

Molecular Formula |

C9H12FNO2S |

|---|---|

Molecular Weight |

217.26 g/mol |

IUPAC Name |

N-ethyl-5-fluoro-2-methylbenzenesulfonamide |

InChI |

InChI=1S/C9H12FNO2S/c1-3-11-14(12,13)9-6-8(10)5-4-7(9)2/h4-6,11H,3H2,1-2H3 |

InChI Key |

KDXKTIRYTSBALJ-UHFFFAOYSA-N |

Canonical SMILES |

CCNS(=O)(=O)C1=C(C=CC(=C1)F)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-5-fluoro-2-methylbenzene-1-sulfonamide typically involves the reaction of 5-fluoro-2-methylbenzenesulfonyl chloride with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

5-fluoro-2-methylbenzenesulfonyl chloride+ethylamine→this compound

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-5-fluoro-2-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different derivatives.

Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation and reduction can lead to different oxidation states of the sulfonamide group.

Scientific Research Applications

N-Ethyl-5-fluoro-2-methylbenzene-1-sulfonamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anti-inflammatory properties.

Biological Research: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Industrial Applications: It is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-Ethyl-5-fluoro-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. In medicinal chemistry, sulfonamides typically act by inhibiting enzymes or receptors, leading to therapeutic effects. The exact molecular pathways depend on the specific application and target.

Comparison with Similar Compounds

Substituent Position

- Fluorine and Methyl Orientation: In the target compound, fluorine is at position 5 and methyl at position 2, whereas the reference compound reverses these positions. Methyl at position 2 in the target compound introduces steric hindrance near the sulfonamide group, which could affect interactions with biological targets.

N-Substituent and Salt Form

- Ethyl vs. 2-Aminoethyl: The ethyl group in the target compound enhances lipophilicity, favoring membrane permeability. In contrast, the 2-aminoethyl group in the reference compound introduces a primary amine, which is protonated in the hydrochloride salt form, increasing water solubility and enabling ionic interactions in aqueous environments .

- Hydrochloride Salt :

- The reference compound’s hydrochloride salt improves stability and solubility, making it more suitable for pharmaceutical formulations. The target compound, lacking a salt form, may require co-solvents for dissolution in biological assays.

Biological Activity

N-Ethyl-5-fluoro-2-methylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activities, including its antimicrobial, anti-inflammatory, and cytotoxic properties, supported by various research findings and data.

Overview of Sulfonamides

Sulfonamides are a class of compounds known for their broad-spectrum biological activities. They are primarily recognized for their antibacterial properties but also exhibit antifungal, antimalarial, and anti-inflammatory effects. The mechanism of action typically involves inhibition of bacterial folic acid synthesis through competitive inhibition of the enzyme dihydropteroate synthase.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains.

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 14.8 | 50 |

| Escherichia coli | 16.1 | 40 |

| Methicillin-resistant S. aureus (MRSA) | 15.0 | 60 |

These results suggest that the compound is particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response.

Key Findings:

- The compound exhibited an IC50 value of approximately 110 µg/mL in inhibiting inflammation-related pathways, which is lower than that of diclofenac (157 µg/mL) .

Cytotoxicity and Apoptosis

The cytotoxic effects of this compound were evaluated using fibroblast L929 cells through the MTT assay. The results indicated a moderate cytotoxic effect with an IC50 value around 75 µg/mL.

Apoptotic Activity:

Further studies utilizing Annexin V binding assays confirmed that the compound induces apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent .

Synthesis and Evaluation

A study synthesized various sulfonamide derivatives, including this compound, and evaluated their biological activities. The synthesized compounds were characterized using FT-IR, NMR, and mass spectrometry to confirm their structures before bioassay evaluations.

Molecular Docking Studies

Molecular docking studies provided insights into the binding interactions between this compound and key bacterial enzymes. The binding energy values indicated strong interactions with target sites involved in bacterial cell wall synthesis, further validating its antibacterial potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.